molecular formula C12H10BrN3 B13706208 9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine

9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine

Cat. No.: B13706208
M. Wt: 276.13 g/mol
InChI Key: ODTUTDOEXZXVNR-UHFFFAOYSA-N
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Description

9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of a bromine atom at the 9th position and an amine group at the 2nd position of the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-5,6-dihydrobenzo[h]quinazolin-2-amine typically involves a multi-step process. One common method includes the Claisen–Schmidt condensation followed by a Michael addition reaction. The intermediate compound, (E)-7-bromo-2-((6-methoxypyridin-2-yl)methylene)-3,4-dihydronaphthalen-1(H)-one, is prepared first. This intermediate is then reacted with guanidine hydrochloride, potassium hydroxide, and potassium carbonate in a mixed solution of anhydrous ethanol and 1,2-dichloroethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Various substituted quinazoline derivatives.

    Oxidation Products: Oxidized quinazoline derivatives.

    Reduction Products: Reduced quinazoline derivatives.

Scientific Research Applications

9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-bromo-5,6-dihydrobenzo[h]quinazolin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    9-Fluoro-5,6-dihydrobenzo[h]quinazolin-2-amine: Similar structure with a fluorine atom instead of bromine.

    9-Chloro-5,6-dihydrobenzo[h]quinazolin-2-amine: Similar structure with a chlorine atom instead of bromine.

    5,6-Dihydrobenzo[h]quinazolin-2-amine: Lacks the halogen substitution.

Uniqueness

The presence of the bromine atom at the 9th position in 9-bromo-5,6-dihydrobenzo[h]quinazolin-2-amine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its fluorine and chlorine analogs .

Properties

Molecular Formula

C12H10BrN3

Molecular Weight

276.13 g/mol

IUPAC Name

9-bromo-5,6-dihydrobenzo[h]quinazolin-2-amine

InChI

InChI=1S/C12H10BrN3/c13-9-4-3-7-1-2-8-6-15-12(14)16-11(8)10(7)5-9/h3-6H,1-2H2,(H2,14,15,16)

InChI Key

ODTUTDOEXZXVNR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C(N=C2C3=C1C=CC(=C3)Br)N

Origin of Product

United States

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